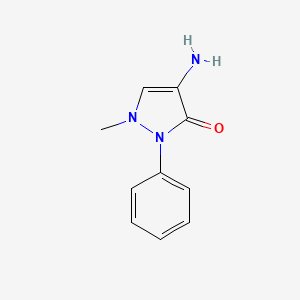

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

61341-50-2 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-amino-1-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

InChI Key |

HZWZRQCXFNQFIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=O)N1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically follows a multi-step sequence starting from pyrazolone precursors. The key steps include:

- Methylation of pyrazol-3-ones to introduce the 1-methyl group.

- Nitration at the 4-position to form 4-nitropyrazol-3-ones.

- Reduction of the nitro group to the amino group, yielding the target 4-amino derivative.

This sequence is well-established in heterocyclic chemistry and has been reported in the literature with good yields and reproducibility.

Detailed Stepwise Preparation

| Step | Reaction Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Methylation of pyrazol-3-one | Methyl p-toluenesulfonate, reflux | 1-Methylpyrazol-3-one derivatives |

| 2 | Nitration at 4-position | Aqueous nitric acid, controlled temperature | 4-Nitropyrazol-3-one derivatives |

| 3 | Catalytic hydrogenation | Pd-C catalyst, hydrogen atmosphere | 4-Aminopyrazol-3-one derivatives (target compound) |

This method was described by Al-Mukhtar et al. (2014), where pyrazol-3-ones were converted to 4-amino derivatives via nitration and subsequent catalytic hydrogenation.

Alternative Synthetic Routes

Condensation of hydrazines with β-diketones or β-ketoesters : This classical approach involves refluxing hydrazines with β-diketones in the presence of acid catalysts (e.g., HCl or H2SO4), leading to pyrazolone ring formation with subsequent functionalization to introduce the amino group at the 4-position.

Knoevenagel condensation : Starting from 3-methyl-1-phenyl-5-pyrazolone, condensation with substituted benzaldehydes in ethanol with piperidine as a base catalyst at low temperature (0 °C) yields 4-substituted pyrazolones. Although this method primarily targets 4-benzylidene derivatives, it provides a foundation for further functional group transformations to amino derivatives.

Reaction Conditions and Optimization

Methylation

Nitration

Reduction

- Catalytic hydrogenation using palladium on carbon (Pd-C) under hydrogen atmosphere.

- Conditions: room temperature to mild heating, atmospheric or slightly elevated pressure.

- This step converts the nitro group to the amino group efficiently without affecting other functional groups.

Research Findings and Characterization

- The synthesized 4-amino derivatives have been characterized by FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis confirming the structure and purity.

- Yields for the overall sequence typically range from 70% to 90%, depending on reaction conditions and purification methods.

- The amino group at the 4-position is confirmed by characteristic NMR signals and IR absorption bands corresponding to NH2 stretching vibrations.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.

Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.

Scientific Research Applications

Biological Activities

Research indicates that 4-amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibits notable biological activities , including:

- Anti-inflammatory properties : It has been shown to inhibit cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

- Analgesic effects : The compound demonstrates pain-relieving properties, making it a candidate for further development in pain management.

- Antipyretic effects : Its ability to reduce fever adds to its therapeutic potential.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase enzymes | Treatment of inflammatory diseases |

| Analgesic | Modulation of pain pathways | Pain relief in clinical settings |

| Antipyretic | Regulation of body temperature | Management of fever |

Pharmacological Applications

The pharmacological applications of this compound extend beyond its biological activities. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies have indicated that certain derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary research suggests potential anticancer effects, warranting further investigation into its mechanism and efficacy against various cancer cell lines.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and spectroscopic methods are employed to assess how well the compound interacts with specific proteins or biomolecules. These investigations help elucidate its mechanism of action and potential therapeutic applications.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Aminoantipyrine | Contains an amino group and pyrazolone ring | Known for strong analgesic effects |

| 1-Methylpyrazolone | Methyl substitution on the pyrazolone ring | Exhibits lower toxicity |

| Norphenazone | A methylated derivative of pyrazolone | Used as an analgesic in clinical settings |

| 3-Methylpyrazolones | Contains methyl groups at different positions | Varies in biological activity based on substitutions |

The uniqueness of this compound lies in its specific combination of functional groups and structural configuration that enhances its pharmacological profile compared to these similar compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazol-3-one derivatives are distinguished by substituents at positions 1, 2, 4, and 3. Below is a structural comparison with key analogs:

Physical and Chemical Properties

- Melting Points: 4-Aminoantipyrine (AAP): >150°C Imidazolidinone analogs (e.g., 4b, 4c): 155–214°C Schiff base derivatives (e.g., 38 in ): Typically >170°C due to polar substituents Inference: The target compound likely has a melting point between 150–200°C, similar to AAP and imidazolidinone analogs.

- Reactivity: The amino group at position 4 facilitates condensation with aldehydes (e.g., forming Schiff bases) . Unlike AAP (with a 5-methyl group), the absence of a 5-substituent in the target compound may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions .

Biological Activity

4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered significant interest in biomedical research due to its diverse biological activities. This compound is structurally related to other pyrazolone derivatives, which are known for their pharmacological properties including analgesic, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- CAS Number : 83-07-8

- IUPAC Name : 4-amino-1-methyl-2-phenylpyrazol-3-one

1. Analgesic and Anti-inflammatory Properties

Pyrazolone derivatives are well-documented for their analgesic and anti-inflammatory effects. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

2. Antimicrobial Activity

The antimicrobial efficacy of 4-amino pyrazolone derivatives has been evaluated against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 9.80 µM (inhibition of DNA gyrase B) |

| Staphylococcus aureus | MIC values ranged from 14 to 30 µM |

Research has shown that these compounds can disrupt bacterial DNA replication processes, enhancing their antimicrobial activity against resistant strains .

3. Anticancer Potential

Several studies have explored the anticancer properties of pyrazolone derivatives, highlighting their ability to induce apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| H460 | 163.3 |

| A549 | 170 |

| HT-29 | 86.2 |

The mechanism involves the modulation of apoptotic pathways and the inhibition of key proteins involved in cell survival .

4. Antioxidant Activity

The antioxidant capacity of pyrazolone derivatives has been assessed using DPPH scavenging assays.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 9 | 90.52 |

| Compound 11d | 88.56 |

These results suggest that certain derivatives possess significant potential as antioxidant agents, capable of neutralizing free radicals .

Case Studies

-

Synthesis and Evaluation :

A recent study synthesized a series of pyrazolone analogues and evaluated their antiviral potential against SARS-CoV-2 using molecular docking techniques. The results indicated promising binding affinities to viral proteins, suggesting potential therapeutic applications . -

In Vivo Models :

Animal studies have shown that administration of pyrazolone derivatives leads to a marked reduction in pain and inflammation in models of arthritis, supporting their traditional use as analgesics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

- Methodology : The compound and its derivatives are synthesized via condensation reactions with aromatic aldehydes under acetic conditions in methanol, forming Schiff bases (e.g., 4-(8-hydroxyquinolin-2-yl)methylene)amino derivatives) . Coupling reactions with intermediates like 2-(bis(methylthio)methylene)malononitrile are also used to generate pharmacologically active derivatives .

- Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to enhance yield. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic techniques are recommended for characterizing structural purity and functional groups in this compound?

- Methodology :

- NMR : Confirm substitution patterns and hydrogen bonding interactions (e.g., amino and carbonyl groups).

- IR : Identify characteristic peaks for C=O (1650–1700 cm⁻¹) and N–H (3100–3500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns.

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT) or literature benchmarks.

Q. How can crystallographic data be refined to resolve ambiguities in the compound’s molecular geometry?

- Methodology : Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to address disordered atoms or twinning. For visualization, employ ORTEP-3 to generate thermal ellipsoid plots and validate bond lengths/angles against expected values .

Advanced Research Questions

Q. What computational strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and ligand-receptor interactions.

- MD Simulations : Apply GROMACS or AMBER to assess stability of complexes over time .

- Validation : Compare computational results with experimental bioassay data (e.g., IC₅₀ values) to refine models.

Q. How can researchers resolve contradictions between experimental data (e.g., X-ray vs. NMR) for structural assignments?

- Methodology :

- Multi-Technique Validation : Cross-check X-ray crystallography data with NMR NOE correlations to confirm stereochemistry.

- Refinement Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to harmonize bond distances with spectroscopic data .

Q. What strategies improve the synthesis of deuterated or isotopically labeled analogs for pharmacokinetic studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.